molecular formula C15H15N3S B10838934 [2-Phenylacetophenone]thiosemicarbazone

[2-Phenylacetophenone]thiosemicarbazone

Cat. No.: B10838934
M. Wt: 269.4 g/mol
InChI Key: WHRFFXUXTGIZOH-SAPNQHFASA-N
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Description

[2-Phenylacetophenone]thiosemicarbazone belongs to the class of thiosemicarbazones, which are organic compounds characterized by the -NH-CS-NH-NH2 moiety and are known for their versatile biological activities and strong chelating properties . These compounds are synthesized via the condensation reaction of a carbonyl compound, such as a ketone or aldehyde, with thiosemicarbazide . Thiosemicarbazones have attracted significant research interest due to their broad-spectrum potential as therapeutic agents. They exhibit potent antitumor properties by mechanisms that may include the inhibition of key enzymes like ribonucleotide reductase (RR) and topoisomerase II, which are crucial for DNA synthesis and cancer cell proliferation . Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest . Promising antibacterial activity has also been documented for various thiosemicarbazones. Research indicates they can be effective against a panel of Gram-positive and Gram-negative bacteria, with activity mechanisms potentially involving the disruption of bacterial enzymes like DNA gyrase . Additionally, many thiosemicarbazone derivatives demonstrate significant antioxidant activity , which can help combat oxidative stress linked to disease progression . The research value of this compound lies in its potential as a multi-target agent for medicinal chemistry research, particularly in oncology and infectious disease. The compound's properties can be further modulated through coordination with metal ions to form complexes, which often exhibit enhanced biological activity and selectivity . This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N3S

Molecular Weight

269.4 g/mol

IUPAC Name

[(E)-1,2-diphenylethylideneamino]thiourea

InChI

InChI=1S/C15H15N3S/c16-15(19)18-17-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,16,18,19)/b17-14+

InChI Key

WHRFFXUXTGIZOH-SAPNQHFASA-N

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N\NC(=S)N)/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=NNC(=S)N)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 2 Phenylacetophenone Thiosemicarbazone

Classical Condensation Reactions for Thiosemicarbazone Synthesis

The cornerstone of thiosemicarbazone synthesis lies in the condensation reaction between a carbonyl compound and a thiosemicarbazide (B42300) derivative. nih.govresearchgate.netresearchgate.net This reaction is a versatile and widely adopted method for generating a diverse array of thiosemicarbazone structures. science.gov

Reaction of 2-Phenylacetophenone or its Derivatives with Thiosemicarbazide Derivatives

The fundamental approach to synthesizing [2-Phenylacetophenone]thiosemicarbazone involves the direct reaction of 2-phenylacetophenone with thiosemicarbazide. nih.govmdpi.com This reaction is typically carried out by refluxing the reactants in an appropriate solvent, often with an acid catalyst to facilitate the condensation. researchgate.netmdpi.com The general scheme for this reaction is depicted below:

Reactants: 2-Phenylacetophenone and Thiosemicarbazide

Product: this compound

This methodology can be extended to create a library of derivatives by utilizing substituted 2-phenylacetophenones or various thiosemicarbazide derivatives. For instance, using halogen-substituted acetophenones or N-substituted thiosemicarbazides allows for the introduction of diverse functional groups into the final molecule. researchgate.netnih.gov

Optimization of Reaction Conditions

The efficiency and yield of the condensation reaction can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:

Solvent: Ethanol (B145695) is a commonly used solvent for this reaction. mdpi.com

Catalyst: A catalytic amount of acid, such as p-toluenesulfonic acid monohydrate or glacial acetic acid, is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and promoting the nucleophilic attack by the thiosemicarbazide. mdpi.commdpi.com

Temperature: The reaction is typically conducted at reflux temperature to ensure a sufficient reaction rate. mdpi.com

Reaction Time: The duration of the reaction can vary, often requiring several hours to reach completion. mdpi.com

Studies have shown that careful optimization of these conditions can lead to high yields of the desired thiosemicarbazone product. nih.gov

Modified and Advanced Synthetic Approaches

In addition to classical methods, modern synthetic techniques have been applied to the synthesis of thiosemicarbazones, offering advantages such as reduced reaction times and improved yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netnih.gov In the context of thiosemicarbazone synthesis, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes. mdpi.comnih.gov This technique can be performed using a solvent, such as ethanol, or under solvent-free conditions. mdpi.com The use of microwave irradiation provides a more energy-efficient and often higher-yielding alternative to conventional heating methods. researchgate.netnih.gov For example, the reaction of an appropriate aldehyde or ketone with a thiosemicarbazide in the presence of a few drops of glacial acetic acid under microwave irradiation can produce the corresponding thiosemicarbazone in a short time frame. mdpi.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the systematic investigation of structure-activity relationships. nih.gov Substitutions can be introduced on the aromatic rings of the 2-phenylacetophenone moiety.

Strategies for Aromatic Ring Substitutions (e.g., Halogenation, Alkylation, Nitration)

Introducing substituents onto the aromatic rings of the 2-phenylacetophenone precursor is a common strategy for creating a diverse range of thiosemicarbazone derivatives. nih.govnih.gov This can be achieved by starting with appropriately substituted 2-phenylacetophenones. These precursors can be synthesized through various methods, including Friedel-Crafts acylation. google.com

Common substitution patterns include:

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl rings can significantly influence the electronic properties and biological activity of the resulting thiosemicarbazones. nih.govnih.gov

Alkylation: The addition of alkyl groups can modify the lipophilicity and steric profile of the molecule. nih.gov

Nitration: The introduction of a nitro group can serve as a handle for further functionalization and can impact the compound's electronic character. nih.gov

The synthesis of these substituted precursors allows for the creation of a library of this compound derivatives with varied physicochemical properties. nih.gov

Data Tables

Table 1: Examples of Reagents for the Synthesis of this compound Derivatives

Carbonyl CompoundThiosemicarbazide DerivativeResulting Thiosemicarbazone Type
2-PhenylacetophenoneThiosemicarbazideUnsubstituted
4'-Chloro-2-phenylacetophenoneThiosemicarbazideHalogen-substituted
2-Phenylacetophenone4-PhenylthiosemicarbazideN-substituted
4'-Methoxy-2-phenylacetophenoneThiosemicarbazideMethoxy-substituted

Table 2: Comparison of Synthetic Methods

MethodTypical Reaction TimeKey Advantages
Classical CondensationSeveral hoursWell-established, versatile
Microwave-Assisted SynthesisMinutesRapid, energy-efficient, often high-yielding

Exploration of Thiosemicarbazide Modifications for Structural Diversity

The primary method for introducing structural diversity into this compound lies in the use of variously substituted thiosemicarbazides as starting materials. The condensation reaction between 2-phenylacetophenone and a substituted thiosemicarbazide is the cornerstone of this synthetic approach. nih.govnih.govnih.gov This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the reaction. nih.govjuniv.edu

The modification of the thiosemicarbazide itself generally occurs at the N4-position (the terminal nitrogen atom). This allows for the introduction of a wide array of substituents, including alkyl, aryl, and heterocyclic groups, thereby systematically altering the steric and electronic properties of the final thiosemicarbazone.

N4-Aryl Substituted Derivatives

The synthesis of N4-aryl substituted thiosemicarbazones is a common strategy to explore the impact of aromatic substituents on the molecule's properties. The general synthesis involves the reaction of an aryl isothiocyanate with hydrazine (B178648) to form the corresponding 4-aryl-3-thiosemicarbazide. This intermediate is then condensed with the ketone, in this case, 2-phenylacetophenone. juniv.edu

Studies on other ketones have shown that a variety of substituted phenyl rings can be incorporated. For instance, research on isatin-based thiosemicarbazones has demonstrated the synthesis of derivatives with phenyl, fluorophenyl, and chlorophenyl groups at the N4-position. mdpi.com These substitutions have been shown to influence the biological activity of the resulting compounds. mdpi.com

Table 1: Representative N4-Aryl Modifications on Analogous Ketones

Substituent on Phenyl Ring Ketone Precursor Reference
Phenyl 5-Trifluoromethoxyisatin mdpi.com
3-Fluorophenyl 5-Trifluoromethoxyisatin mdpi.com
4-Fluorophenyl 5-Trifluoromethoxyisatin mdpi.com
4-Chlorophenyl 5-Trifluoromethoxyisatin mdpi.com

N4-Alkyl and N4-Cycloalkyl Substituted Derivatives

The introduction of alkyl or cycloalkyl groups at the N4-position offers another avenue for structural variation. These groups can influence the lipophilicity and steric profile of the molecule. The synthesis of the required N4-alkyl or N4-cycloalkyl thiosemicarbazides can be achieved by reacting the corresponding alkyl or cycloalkyl isothiocyanate with hydrazine.

For example, research on thiophene-2-carboxaldehyde has led to the synthesis of N4-cycloalkyl thiosemicarbazone derivatives. researchgate.net Similarly, N4-ethylthiosemicarbazone has been successfully condensed with 2-formylpyridine. nih.gov These examples suggest that a similar approach could be readily applied to 2-phenylacetophenone to yield a range of N4-alkylated derivatives.

Table 2: Representative N4-Alkyl/Cycloalkyl Modifications on Analogous Carbonyls

Substituent Carbonyl Precursor Reference
Ethyl 2-Formylpyridine nih.gov
Cyclohexyl Thiophene-2-carboxaldehyde researchgate.net

N4-Heterocyclic Substituted Derivatives

Incorporating heterocyclic rings into the thiosemicarbazone scaffold can introduce additional sites for hydrogen bonding and other intermolecular interactions. A preliminary Structure-Activity Relationship (SAR) study on benzaldehyde (B42025) derivatives has explored the use of pyrrolidinyl, piperidinyl, and morpholinyl heterocycles. researchgate.net The synthesis involves the condensation of a thiosemicarbazide bearing the desired heterocycle with the aldehyde. This strategy is a promising route for generating novel this compound analogues with potentially unique properties.

Table 3: Representative N4-Heterocyclic Modifications on Analogous Aldehydes

Heterocyclic Substituent Aldehyde Precursor Reference
Pyrrolidinyl 4-(pyrrolidin-1-yl)benzaldehyde researchgate.net
Piperidinyl 4-(piperidin-1-yl)benzaldehyde researchgate.net

Spectroscopic and Structural Elucidation of 2 Phenylacetophenone Thiosemicarbazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment of each atom within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within the [2-Phenylacetophenone]thiosemicarbazone molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique signature for different types of protons.

In the ¹H NMR spectrum of thiosemicarbazone derivatives, distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the amine (-NH and -NH2) protons are observed. For instance, in related acetophenone (B1666503) thiosemicarbazones, the aromatic protons typically appear as multiplets in the range of δ 7.50–9.00 ppm. nih.gov The protons of the thiosemicarbazide (B42300) moiety are particularly diagnostic. The N²H proton (C=N–NH–) of the E-isomer of aryl alkyl thiosemicarbazones generally resonates downfield, in the range of δ 10.2–10.6 ppm. nih.gov For some thiosemicarbazone ligands, a singlet signal assignable to the NH proton can be found at approximately δ 11.15 ppm. researchgate.net Another study on a thiosemicarbazone ligand showed a singlet for the thioamidic N(2)H proton at δ 11.41 and 11.78 ppm for two different free ligands. researchgate.net The amino protons of the thiosemicarbazone group often appear as a triplet around δ 9.50 ppm. nih.gov

The presence of different isomers, such as E and Z isomers, can also be distinguished using ¹H NMR. For example, some monosubstituted acetophenone thiosemicarbazones exist as a mixture of E and Z isomers, with the major isomer being the E-isomer, as confirmed by the chemical shift of the N²H proton. nih.gov Two-dimensional NMR techniques, like NOESY, can further confirm the geometry by observing through-space interactions between protons, such as the strong NOE interaction between the N²H signal and the methyl group protons in the E-isomer. nih.gov

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic-H7.50 - 9.00MultipletThe exact chemical shift depends on the substitution pattern of the phenyl rings. nih.gov
-CH₂-~4.2SingletCorresponds to the methylene protons of the 2-phenylacetophenone moiety.
N²H10.2 - 11.8SingletChemical shift is characteristic of the E-isomer and can vary between different thiosemicarbazone derivatives. nih.govresearchgate.net
-NH₂~9.50Triplet/Broad SingletAppears as a triplet in some derivatives. Can be a broad singlet and may exchange with D₂O. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The ¹³C NMR spectrum of thiosemicarbazones derived from aromatic ketones shows characteristic signals for the aromatic carbons, the imine carbon (C=N), and the thione carbon (C=S). The aromatic carbons typically resonate in the region of δ 120-140 ppm. The imine carbon signal is usually found further downfield. In a study of various thiosemicarbazone ligands, the carbon signals were assigned to their respective atoms in the molecular structure. nih.gov The chemical shifts in the ¹³C NMR spectra provide valuable information for confirming the successful synthesis and for the structural elucidation of these compounds. nih.govmdpi.com

Carbon Atom Typical Chemical Shift (δ, ppm) Notes
Aromatic-C120 - 140Multiple signals corresponding to the different carbon environments in the two phenyl rings.
-CH₂-~45-50The methylene carbon of the 2-phenylacetophenone backbone.
C=N~140-150The imine carbon, characteristic of the thiosemicarbazone linkage.
C=S~175-185The thione carbon, a key indicator of the thiosemicarbazide moiety.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule.

Key vibrational bands in the FTIR spectrum of thiosemicarbazones include those for the N-H, C=N, and C=S stretching modes. The N-H stretching vibrations of the amine groups typically appear in the region of 3100-3400 cm⁻¹. The absence of the -NH₂ group absorption bands (around 3371 and 3280 cm⁻¹) of thiosemicarbazide and the appearance of a strong band for the azomethine group (C=N) confirm the formation of the Schiff base. researchgate.net The C=N stretching vibration is a crucial marker for the formation of the thiosemicarbazone and is generally observed in the range of 1550-1650 cm⁻¹. For some thiosemicarbazone derivatives, a sharp band at 1656 cm⁻¹ in the IR spectrum is attributed to the C=N group. elixirpublishers.com The C=S stretching vibration, characteristic of the thione group, is typically found in the region of 800-850 cm⁻¹. The IR spectra of the parent 2-phenylacetophenone would show a strong carbonyl (C=O) stretching band, which would be absent in the spectrum of the thiosemicarbazone derivative, further confirming the reaction. chemicalbook.com

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
N-H3100 - 3400Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=N1550 - 1650Stretching
C=C (aromatic)1450 - 1600Stretching
C=S800 - 850Stretching

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can be used to confirm the presence of key functional groups.

For instance, the C=N stretching vibration in thiosemicarbazone derivatives can also be observed in the Raman spectrum, often appearing around 1643 cm⁻¹. elixirpublishers.com In metal complexes of thiosemicarbazones, new bands in the Raman spectrum can indicate metal-ligand vibrations. For example, a band at 630 cm⁻¹ in the Raman spectrum of an antimony complex was attributed to the ν(Sb-N) vibration. mdpi.com The Raman spectra of chloro-complexes of antimony and bismuth have shown bands in the 317–250 cm⁻¹ region, which are attributed to M-Cl bonds. mdpi.com

Vibrational Mode Typical Raman Shift (cm⁻¹)
C=N Stretch~1643
Aromatic Ring Vibrations1000 - 1600
C=S Stretch800 - 850
Metal-Ligand Vibrations (in complexes)250 - 630

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For thiosemicarbazones synthesized from acetophenones, GC-MS analysis has been employed to study their mass spectral behavior. scirp.org A common feature in the mass spectra of these compounds is the absence of the molecular ion peak due to the facile loss of ammonia (B1221849) (NH₃). scirp.orgscirp.org The fragmentation pathways can be complex and may involve unusual mechanisms such as homolytic cleavage of even-electron ions. scirp.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of synthesized compounds by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental formula of a molecule. In the study of monosubstituted acetophenone thiosemicarbazones, HRMS is employed to confirm the successful synthesis of the target molecules.

Utilizing techniques such as positive electrospray ionization (ESI+), the exact mass of the protonated molecule [M+H]⁺ is measured and compared against the theoretically calculated mass. For instance, in the analysis of (E)-2'-methoxyacetophenone thiosemicarbazone, the calculated mass for the protonated molecule [C₁₀H₁₄N₃OS]⁺ was 224.0858, while the experimentally determined mass was found to be 224.0856. mdpi.com This close correlation provides high confidence in the assigned chemical structure. mdpi.comnih.gov

Table 1: HRMS Data for a Representative Acetophenone Thiosemicarbazone Derivative

CompoundFormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Source
(E)-2'-methoxyacetophenone thiosemicarbazoneC₁₀H₁₄N₃OS224.0858224.0856 mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for analyzing thermally unstable or non-volatile compounds, including many thiosemicarbazone derivatives and their metal complexes. mdpi.comnih.gov This method allows for the ionization of molecules directly from a solution, often by protonation to form [M+H]⁺ ions, without causing significant fragmentation. mdpi.comnih.gov

ESI-MS has been successfully applied to characterize a variety of thiosemicarbazones. For example, it was used to confirm the structures of a series of monosubstituted acetophenone thiosemicarbazones by detecting their protonated molecular ions. mdpi.comnih.gov The technique is also invaluable for studying metal complexes of thiosemicarbazones. Studies on transition-metal complexes with 2-acetylbenzimidazolethiosemicarbazone using ESI-MS revealed the formation of complex ions such as [M+2L-2H]⁺ and [M+L-H]⁺, providing information on the stoichiometry and oxidation state of the metal center within the complex. nih.gov The analysis of sesquiterpenoid lactones under ESI conditions has shown characteristic patterns, such as the formation of a base peak corresponding to an in-source water loss ion [M + H − H₂O]⁺, which aids in structural characterization. nih.gov

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org For organic molecules with conjugated π-systems and heteroatoms, such as thiosemicarbazones, the most common transitions are π → π* and n → π*. libretexts.org

The UV-Vis spectrum of acetophenone thiosemicarbazone (APTSC) and its derivatives shows characteristic absorption bands that confirm the presence of the conjugated system. nih.govresearchgate.net Thiosemicarbazone molecules containing a π-electron conjugation system are highly polarizable, which is a key feature for nonlinear optical applications. ijstr.org The electronic absorption spectrum of a bis-thiourea derivative, recorded in DMSO, showed two broad absorption peaks at 277 nm and 314 nm. ukm.my The absorption spectrum of the parent acetophenone molecule in ethanol (B145695) shows a strong absorption at 241 nm (ε = 12,800 M⁻¹cm⁻¹). photochemcad.com The introduction of the thiosemicarbazone moiety extends the conjugation, typically resulting in a shift of the absorption maxima to longer wavelengths (a bathochromic shift). The specific wavelengths and intensities of these absorptions are sensitive to the solvent and the substituents on the aromatic ring. mdpi.com

Table 3: Representative UV-Vis Absorption Maxima for a Related Thiourea (B124793) Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Source
Bis-thiourea derivativeDMSO27720433.3 ukm.my
31417866.6 ukm.my

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

For thiosemicarbazone derivatives, X-ray diffraction studies reveal crucial structural details. For example, the crystal structure of 2-hydroxy-4-methoxy acetophenone-thiosemicarbazide shows that the molecule crystallizes in the monoclinic space group C2/c. researchgate.net The analysis of nickel(II) complexes with acetophenone 4-benzoylthiosemicarbazonato ligands has shown that the ligands adopt a trans (E) conformation with respect to the C=N bond. nih.gov This conformation is a common feature in related structures. nih.gov

These analyses also elucidate the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. nih.gov In the nickel complex, the crystal structure is stabilized by a network of C—H⋯O interactions. nih.gov Such detailed structural information is invaluable for understanding the compound's physical properties and for structure-activity relationship studies. nih.govnih.gov

Table 4: Crystallographic Data for a Representative Acetophenone Thiosemicarbazone Derivative

ParameterValueSource
Compound 2-hydroxy-4-methoxy acetophenone-thiosemicarbazide researchgate.net
Formula C₁₀H₁₃N₃O₂S researchgate.net
Crystal System Monoclinic researchgate.net
Space Group C2/c researchgate.net
a (Å) 18.8340(12) researchgate.net
b (Å) 10.7939(7) researchgate.net
c (Å) 13.5728(9) researchgate.net
β (°) ** 122.8130(10) researchgate.net
V (ų) **2319.0(3) researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a crucial technique for analyzing the crystalline structure of materials. In the context of this compound and its derivatives, PXRD is employed to determine the crystal system, lattice parameters, and phase purity of the synthesized compounds.

Studies on related thiosemicarbazone complexes have demonstrated the utility of PXRD in structural elucidation. For instance, the PXRD patterns of Pd(II), Rh(III), and Ru(III) complexes of thiosemicarbazones derived from salicylaldehyde (B1680747) indicated an orthorhombic crystal system for these complexes. researchgate.net Similarly, single crystal X-ray diffraction, a complementary technique, has been used to confirm the molecular structures of various thiosemicarbazone derivatives and their metal complexes, providing detailed information on bond lengths and angles. nih.govnih.gov For example, the crystal structure of a palladacycle of a thiosemicarbazone ligand was determined by single-crystal X-ray diffraction, confirming its proposed structure. mdpi.com The comparison of PXRD patterns of the free ligand with its metal complexes can reveal changes in the crystal structure upon coordination.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound and its derivatives, this analysis is essential to verify that the synthesized compounds have the expected empirical formula. The experimentally determined weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the calculated values for the proposed molecular formula.

This method has been widely applied in the characterization of various thiosemicarbazone derivatives and their metal complexes. For example, elemental analysis was used to confirm the stoichiometry of newly synthesized Pd(II) and Pt(II) thiosemicarbazone complexes, where the calculated and obtained percentages for C, H, N, and S were in close agreement. uwc.ac.za Similarly, the compositions of antimony (III) complexes with acetophenone thiosemicarbazone were verified, with the found elemental percentages aligning with the calculated values for the proposed formula C₃₇H₄₆Cl₈N₁₂S₄Sb₂. mdpi.com The analytical data from elemental analysis for various copper(II) complexes of thiosemicarbazones also support their proposed molecular formulas. This technique is often used in conjunction with spectroscopic methods to provide comprehensive characterization of the synthesized compounds. mdpi.comresearchgate.net

Other Characterization Techniques

Thermal Gravimetric Analysis (TGA) for Thermal Degradation Pathways

Thermal Gravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It provides valuable information about the thermal stability and decomposition pathways of compounds like this compound and its derivatives.

TGA studies on various thiosemicarbazone derivatives and their metal complexes have revealed their thermal degradation patterns. researchgate.net For instance, the TGA of copper(II) complexes of thiosemicarbazone derivatives showed that the decomposition often occurs in distinct steps. nih.gov The thermolysis of a free thiosemicarbazide derivative ligand was found to begin at 180°C, while its metal complexes exhibited different thermal stabilities, with anhydrous Co(II) and Zn(II) complexes being stable up to 280°C. mdpi.com TGA curves can indicate the loss of water molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally the formation of metal oxides in the case of metal complexes. mdpi.comresearchgate.net The analysis of TGA data helps in understanding the thermal robustness of these compounds, which is a critical parameter for their potential applications. The thermal decomposition of Pb(II) complexes of some thiosemicarbazone derivatives has also been studied using TGA, along with derivative thermogravimetry (DTG) and differential thermal analysis (DTA). researchgate.net

Magnetic Properties Investigations

The investigation of magnetic properties, primarily through magnetic susceptibility measurements, provides information about the electronic structure of the central metal ion in complexes of this compound. The number of unpaired electrons in the d-orbitals of the transition metal determines whether a complex is paramagnetic (attracted to a magnetic field) or diamagnetic (weakly repelled by a magnetic field). youtube.com

The magnetic moment of a complex, calculated from magnetic susceptibility data, can help in determining the geometry and the spin state (high-spin or low-spin) of the complex. youtube.comyoutube.com For instance, a square planar Pd(II) complex would be expected to be diamagnetic, while an octahedral Ru(III) complex would be paramagnetic due to the presence of unpaired electrons. researchgate.net The magnetic properties of a substance are dictated by the number of unpaired electrons it contains; a higher number of unpaired electrons leads to a larger net magnetic moment and stronger paramagnetic behavior. youtube.com Ferromagnetic materials exhibit a strong attraction to magnetic fields due to the parallel alignment of magnetic moments of unpaired electrons in multiple atoms. dalalinstitute.com

Coordination Chemistry of 2 Phenylacetophenone Thiosemicarbazone and Its Metal Complexes

Ligand Properties and Chelation Modes

The coordination behavior of [2-Phenylacetophenone]thiosemicarbazone is dictated by the versatile nature of its thiosemicarbazone moiety, its ability to adopt various coordination modes, and the influence of deprotonation.

Thiosemicarbazone Moiety as a Versatile Ligand (N, S, and O Donor Atoms)

Thiosemicarbazones are recognized as highly adaptable and multipurpose ligands in coordination chemistry. researchgate.net Their structure, derived from the condensation of thiosemicarbazide (B42300) with aldehydes or ketones, features key electronegative atoms like nitrogen, sulfur, and potentially oxygen, which are crucial for forming coordination compounds. researchgate.net The fundamental thiosemicarbazone structure can exist in equilibrium between thione (I) and thiol (II) tautomeric forms in solution. mdpi.com This tautomerism is a key factor in their versatile coordination behavior.

The coordination of the thiosemicarbazone ligand to a metal center can be identified through infrared spectroscopy. The presence of a band corresponding to the N-H group indicates that the thiosemicarbazone is coordinated in its neutral thione form. nih.gov Conversely, the absence of this band suggests the deprotonation of the azomethinic proton, indicating coordination in the anionic thiol form. nih.gov In many complexes, the ligand coordinates as a neutral molecule through the hydrazine (B178648) nitrogen atom and the sulfur atom. researchgate.net However, it can also act as an anionic ligand. researchgate.net

The inclusion of other donor atoms within the aldehyde or ketone precursor can lead to multidentate ligands. noveltyjournals.com For instance, salicylaldehyde (B1680747) thiosemicarbazone contains a phenolic oxygen that can participate in coordination. ias.ac.in This ability to incorporate various donor atoms allows for the design of ligands with specific hetero-donor environments and coordination spheres. nih.gov

Versatility in Monodentate, Bidentate, Tridentate, and Multidentate Coordination

A significant aspect of thiosemicarbazones as ligands is the wide array of coordination modes they can adopt. mdpi.com This versatility allows them to act as monodentate, bidentate, tridentate, or even multidentate ligands, depending on the nature of the metal ion and the reaction conditions. nih.govmdpi.com

Monodentate Coordination: In some instances, thiosemicarbazones can coordinate to a metal center through only the sulfur atom, functioning as a unidentate ligand. noveltyjournals.com

Bidentate Coordination: The most common coordination mode for thiosemicarbazones is as bidentate ligands, bonding through the sulfur atom and a nitrogen atom to form a five-membered chelate ring. mdpi.com This can occur with the ligand in either its neutral or deprotonated form. mdpi.com For example, in some palladium complexes, two thiosemicarbazone ligands coordinate in a bidentate fashion via the nitrogen and sulfur donors. mdpi.com Similarly, certain nickel(II) complexes feature bidentate coordination of the thiosemicarbazone ligand through its nitrogen and sulfur atoms. mdpi.com

Tridentate and Multidentate Coordination: When the parent aldehyde or ketone contains additional donor groups, thiosemicarbazones can act as multidentate ligands. noveltyjournals.com For example, thiosemicarbazones derived from 2-hydroxyaryl aldehydes can exhibit tridentate N,S,O-coordination. mdpi.com The ability to tailor the ligand by introducing donor atoms in strategic positions allows for the creation of specific hetero-donor environments. nih.gov

The specific coordination mode adopted can be influenced by steric factors. For instance, the difference in steric bulk between an aryl group and a methyl group can lead to different coordination modes, such as the formation of a four-membered chelate ring versus a five-membered one. nih.gov

Deprotonation Effects on Coordination Behavior

The coordination behavior of thiosemicarbazones is significantly influenced by deprotonation. In the presence of a base or a metal ion, the ligand can undergo tautomerization from the thione form to the thiol form, followed by deprotonation of the thiol group and the hydrazinic N-H proton. nih.gov This deprotonation results in an anionic ligand that can coordinate to the metal center.

The presence or absence of the ν(N-H) band in the infrared spectrum of a metal complex is a key indicator of the ligand's protonation state. nih.gov If the band is present, it suggests the ligand is coordinated in its neutral form. nih.gov Its absence points to deprotonation and coordination as an anion. nih.gov This change in the ligand's charge and electronic properties upon deprotonation can have a profound impact on the stability, structure, and reactivity of the resulting metal complex.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Complexes with Transition Metal Ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Ru(II), Au(I), Ag(I))

A wide range of transition metal complexes of thiosemicarbazones have been synthesized and studied. The general method for synthesizing these complexes often involves refluxing a solution of the thiosemicarbazone ligand with the corresponding metal chloride or other salt in a solvent like ethanol (B145695) or methanol. nih.govjocpr.com

Table 1: Examples of Synthesized Transition Metal Complexes with Thiosemicarbazones

Metal IonGeneral Formula/ObservationReference(s)
Cu(II) Often forms complexes with bidentate N,S coordination. Can also form dinuclear complexes. nih.gov, nih.gov
Ni(II) Can form square-planar complexes with tridentate O,N,S coordinating ligands. Also forms octahedral complexes. nih.gov, nih.gov, researchgate.net
Co(II) Forms octahedral complexes, for example, with two bidentate thiosemicarbazone ligands. nih.gov, mdpi.com
Zn(II) Can form octahedral complexes, such as [Zn(acnTSC)₂Cl₂]. nih.gov
Fe(III) Complexes have been synthesized and studied for their biological properties. benthamopenarchives.com
Ru(II) Forms complexes where the thiosemicarbazone can act as a bidentate N,S-donor, sometimes forming unusual four-membered chelate rings. ias.ac.in
Au(I) Gold complexes with thiosemicarbazones have been investigated.
Ag(I) Silver(I) can form various complexes, including dimers and hydrogen-bonded networks, with thiosemicarbazones. nih.gov

Copper(II), Nickel(II), and Cobalt(II) Complexes: The synthesis of Cu(II), Ni(II), and Co(II) complexes with a thiosemicarbazide derivative has been reported by refluxing the ligand with the metal chloride in 1,4-dioxane. jocpr.com For Ni(II), the pH was adjusted to 6.8-7. jocpr.com A novel thiosemicarbazone from 2-acetonaphthone was used to synthesize zinc(II), cobalt(II), and copper(II) complexes, which were formulated as [M(acnTSC)₂Cl₂] with a likely octahedral geometry. nih.gov

Ruthenium(II) Complexes: The reaction of salicylaldehyde thiosemicarbazone with ruthenium precursors affords complexes of the type [Ru(PPh₃)₂(Hsaltsc)₂], where the ligand is a bidentate N,S-donor forming a four-membered chelate ring. ias.ac.in

Characterization: The characterization of these complexes is typically carried out using elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy. nih.govresearchgate.net For instance, in the IR spectra, the coordination of the azomethine nitrogen and the sulfur of the thione group is indicated by shifts in their respective vibrational frequencies upon complexation. nih.gov

Complexes with Main Group and Other Metal Ions (e.g., Sn(IV), Mo(V), Sb(III), Bi(III), Boron)

While transition metals are more commonly studied, thiosemicarbazones also form complexes with main group and other metal ions.

Table 2: Examples of Synthesized Main Group and Other Metal Complexes with Thiosemicarbazones

Metal/ElementComplex Type/ObservationReference(s)
Sn(IV) Organotin(IV) complexes of thiosemicarbazones have been synthesized and show significant biological activity. noveltyjournals.com
Mo(V) Molybdenum complexes with thiosemicarbazones have been explored.
Sb(III) Antimony(III) complexes with thiosemicarbazones have been synthesized.
Bi(III) Bismuth(III) complexes with thiosemicarbazones are known.
Boron Boron-containing thiosemicarbazone derivatives have been investigated.

Organotin(IV) Complexes: Diphenyltin(IV) derivatives of thiosemicarbazones have been reported to exhibit significant biological activity, often greater than their monoorganotin(IV) counterparts. noveltyjournals.com

The synthesis and characterization of these complexes follow similar methodologies to those used for transition metal complexes, involving the reaction of the thiosemicarbazone ligand with a suitable metal or metalloid precursor. The resulting compounds are then analyzed to elucidate their structures and properties.

Stoichiometry and Geometry of Formed Complexes

The stoichiometry and geometry of metal complexes with thiosemicarbazone ligands are influenced by several factors, including the nature of the metal ion, the reaction conditions, and the specific structure of the thiosemicarbazone ligand. nih.govnih.gov Typically, these ligands can coordinate to metal centers in either a neutral (thione) form or a deprotonated (thiolate) form. nih.gov

Commonly observed stoichiometries for thiosemicarbazone complexes are 1:1 and 1:2 (metal:ligand). nih.gov In 1:1 complexes, the thiosemicarbazone often acts as a tridentate or tetradentate ligand, coordinating through the sulfur atom, the azomethine nitrogen, and another donor atom if present in the ketone precursor (like a pyridine (B92270) ring). nih.govmdpi.com In 1:2 complexes, the thiosemicarbazone typically behaves as a bidentate ligand, coordinating via the sulfur and azomethine nitrogen atoms, leading to octahedral geometries. nih.govsemanticscholar.org

The coordination of these ligands results in various geometries, with octahedral and square planar being the most prevalent. nih.govmdpi.com However, square-pyramidal and tetrahedral geometries are also observed. nih.govresearchgate.netrsc.org For instance, Ni(II) complexes with certain thiosemicarbazones have been found to adopt a square planar geometry, while Co(III) complexes with the same ligands form octahedral structures. nih.govmdpi.com Copper(II) complexes are known to exhibit both square planar and distorted octahedral geometries. nih.govmdpi.com

Table 1: Stoichiometry and Geometry of Selected Thiosemicarbazone Metal Complexes

Metal Ion Ligand Type Stoichiometry (Metal:Ligand) Geometry Reference
Co(III) 8-hydroxyquinoline derived thiosemicarbazone 1:2 Octahedral nih.gov
Ni(II) 8-hydroxyquinoline derived thiosemicarbazone 1:1 Square Planar nih.gov
Cu(II) 8-hydroxyquinoline derived thiosemicarbazone 1:1 Square Planar nih.gov
Ni(II) 4-chromone derived thiosemicarbazone 1:2 Distorted Octahedral nih.gov
Co(II) Pyrrole-2-carboxaldehyde thiosemicarbazone 1:2 Square Pyramidal researchgate.net
Cu(I) N-substituted-2-tosyl-diazane-1-carbothioamide 1:1 Tetrahedral nih.gov
Fe(II) 2-benzoylpyridine thiosemicarbazone 1:2 Distorted Octahedral researchgate.net

Influence of Metal Ions on Electronic and Structural Properties of this compound Complexes

The identity of the metal ion plays a crucial role in determining the electronic and structural properties of the resulting thiosemicarbazone complex. nih.gov The coordination process itself inherently alters the electronic distribution and geometry of the thiosemicarbazone ligand. nih.govmdpi.com

Electronic Properties: Upon complexation, significant shifts are observed in the infrared (IR) spectra of the thiosemicarbazone. The ν(C=S) band typically shifts to a lower frequency, while the ν(C=N) band may shift to either a lower or higher frequency, indicating the involvement of the sulfur and azomethine nitrogen atoms in coordination. The appearance of a new band at lower frequencies, attributed to ν(M-S) and ν(M-N) vibrations, further confirms complex formation.

The electronic spectra of the complexes are dominated by ligand-to-metal charge transfer (LMCT) bands, which are characteristic of the coordinated thiosemicarbazone. The d-d transitions of the metal ions are also observed and are indicative of the geometry of the complex. For example, octahedral Ni(II) complexes typically show multiple d-d bands, whereas square planar complexes exhibit a single, more intense band at higher energy.

Structural Properties: The choice of metal ion dictates the final geometry and stability of the complex. nih.gov For instance, with pyridoxal-thiosemicarbazone (PLTSC), different metal ions like Fe, Co, Ni, and Cu lead to complexes with varying geometries and stoichiometries. nih.gov X-ray crystallographic studies of various thiosemicarbazone complexes have revealed that bond lengths and angles within the ligand are altered upon coordination. The M-S and M-N bond lengths are characteristic of the specific metal ion and its oxidation state. For example, in complexes with pyridoxal-thiosemicarbazone, the strongest interactions are observed between the deprotonated oxygen atom of the ligand and the metal ion. nih.gov

The metal ion can also influence the planarity of the ligand. In some cases, the entire ligand framework becomes more planar upon coordination to facilitate delocalization of electron density, while in other cases, steric hindrance may lead to a more twisted conformation.

Table 2: Influence of Metal Ions on Properties of Thiosemicarbazone Complexes

Metal Ion Property Observation Reference
Cu(II) Coordination Can coordinate in either a 1:1 or 1:2 ratio, often leading to square planar or distorted octahedral geometries. nih.gov
Ni(II) Geometry Often forms square planar complexes when the ligand is tridentate, or octahedral complexes with bidentate ligands. nih.govmdpi.com
Co(III) Geometry Typically forms stable, low-spin octahedral complexes. nih.gov
Fe(II)/Fe(III) Redox Activity Complexes can undergo reversible oxidation from Fe(II) to Fe(III), which is relevant to their biological activity. researchgate.net
General IR Spectra Shift in ν(C=S) and ν(C=N) bands upon coordination. jetir.org
General Electronic Spectra Appearance of charge-transfer and d-d transition bands. nih.gov

Metal-Mediated Cyclization and Decomposition Pathways of Thiosemicarbazones

Thiosemicarbazones can undergo cyclization reactions, often facilitated by the presence of a metal ion, to form various heterocyclic compounds. giqimo.com The metal ion can act as a template, bringing the reactive moieties of the ligand into proximity and promoting the cyclization process.

A common metal-mediated cyclization is the conversion of thiosemicarbazones into 1,3,4-thiadiazoles or 1,2,4-triazoles. giqimo.com For example, some thiosemicarbazones have been observed to undergo oxidative cyclization in the presence of copper(II) ions to yield 1,3,4-oxadiazole (B1194373) derivatives, a reaction that involves desulfurization.

The thermal decomposition of thiosemicarbazone metal complexes has been studied using techniques like thermogravimetric analysis (TGA). akjournals.comnih.gov These studies provide insights into the stability of the complexes and the nature of the decomposition products. The decomposition often occurs in multiple steps, corresponding to the loss of different parts of the ligand and any coordinated solvent molecules. akjournals.comnih.gov The final residue at high temperatures is typically the metal oxide or sulfide. nih.gov For instance, the thermal decomposition of Ni(II) and Pd(II) complexes of thiophene-2-carboxaldehyde thiosemicarbazone proceeds in two main stages. akjournals.com The decomposition of copper(II) complexes with certain thiosemicarbazones also occurs in successive steps, starting with the loss of coordinated water, followed by the decomposition of the organic ligand, ultimately leaving copper(II) oxide as the final product. nih.govresearchgate.net

Biological Activity Investigations and Mechanistic Insights of 2 Phenylacetophenone Thiosemicarbazone and Its Complexes

Antimicrobial Activity Studies

Thiosemicarbazones and their metal complexes are known to exhibit a broad spectrum of antimicrobial activities. The biological action is often enhanced upon coordination with a metal ion.

Evaluation against Bacterial Strains (e.g., Gram-positive, Gram-negative)

Research on various thiosemicarbazone derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. Studies on acetophenone (B1666503) thiosemicarbazones, which are structurally related to [2-Phenylacetophenone]thiosemicarbazone, have shown notable antibacterial effects. For instance, certain acetophenone thiosemicarbazone derivatives have been reported to be effective against wild-type strains of Escherichia coli and Staphylococcus aureus cymitquimica.com. The mechanism of action is believed to involve the inhibition of efflux pumps, which are proteins that expel drugs from bacterial cells, thereby increasing the drug's intracellular concentration cymitquimica.com.

The antibacterial activity of thiosemicarbazones can be significantly influenced by the nature of substituents on the aromatic ring and complexation with metal ions. Metal complexes of thiosemicarbazones often exhibit greater antibacterial activity than the free ligands. This enhancement is attributed to the principles of chelation theory, where the polarity of the metal ion is reduced upon chelation, increasing the lipophilicity of the complex. This increased lipophilicity facilitates the penetration of the complex through the lipid membrane of the bacteria.

A study on a series of thiosemicarbazone derivatives revealed that while some compounds showed no activity against Gram-negative bacteria like E. coli and Salmonella enterica, others displayed significant inhibitory activity against Gram-positive strains such as Staphylococcus aureus dergipark.org.tr. For example, some complexes have shown stronger activity against S. aureus than the standard drug Nitrofurazone dergipark.org.tr. The antibacterial potential of thiosemicarbazone complexes against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), has been a subject of intensive research. One study identified a potent molecule, R91, containing the thiosemicarbazone structural motif, which exhibited antimicrobial activity against numerous S. aureus isolates and other Gram-positive bacteria nih.govnih.gov. The mechanism was found to involve the induction of copper and oxidative stress responses nih.govnih.gov.

Table 1: Representative Antimicrobial Activity of Acetophenone Thiosemicarbazone Derivatives (Note: Data presented is for structurally related acetophenone thiosemicarbazone derivatives due to the limited availability of specific data for this compound.)

Compound/ComplexBacterial StrainActivity/MICReference
Acetophenone thiosemicarbazone derivativeStaphylococcus aureusActive cymitquimica.com
Acetophenone thiosemicarbazone derivativeEscherichia coliActive cymitquimica.com
Thiosemicarbazone Complex (T71)Staphylococcus aureusMIC: 15.6 µg/mL dergipark.org.tr
Thiosemicarbazone Complex (T72)Escherichia coliMIC: 62.5 µg/mL dergipark.org.tr
R91 (Thiosemicarbazone analog)Staphylococcus aureus (USA300 LAC)MIC: 6.25 µM nih.gov

MIC: Minimum Inhibitory Concentration

Evaluation against Fungal Species

The antifungal potential of thiosemicarbazones and their metal complexes has also been extensively investigated. Acetophenone thiosemicarbazone and its derivatives have demonstrated significant activity against various fungal species. A study involving acetophenone thiosemicarbazone showed significant antifungal activity against Candida albicans, Aspergillus niger, Aspergillus flavus, Aspergillus fumigatus, and Mucor sp. researchgate.net. The activity of these compounds was found to be comparable to the standard drug nystatin (B1677061) in some cases researchgate.net.

Complexation with metal ions such as cobalt (II) and nickel (II) has been shown to modulate the antifungal activity researchgate.net. For instance, a nickel (II) complex of vanillin (B372448) thiosemicarbazone exhibited strong activity against all tested fungal organisms, with its efficacy being quite comparable to nystatin researchgate.net.

Another study highlighted that a p-chlorophenyl substituted thiosemicarbazide (B42300) derivative was particularly effective against several strains of Candida spp., including Candida albicans nih.gov. The proposed mechanism of antifungal action for some thiosemicarbazones involves the inhibition of the enzyme N-myristoyltransferase (NMT) nih.gov. The mechanism of antifungal action for thiosemicarbazones, in general, is thought to involve the disruption of fungal cell membrane function and inhibition of protein synthesis, ultimately leading to fungal cell death mdpi.com.

Table 2: Representative Antifungal Activity of Acetophenone Thiosemicarbazone Derivatives (Note: Data presented is for structurally related acetophenone thiosemicarbazone derivatives due to the limited availability of specific data for this compound.)

Compound/ComplexFungal SpeciesActivity/MICReference
Acetophenone thiosemicarbazoneCandida albicansActive researchgate.net
Acetophenone thiosemicarbazoneAspergillus nigerActive researchgate.net
Vanillin thiosemicarbazone Ni(II) complexMucor sp.Zone of inhibition: 23±0.9 mm (200µ g/disc ) researchgate.net
2C (p-chloro-phenyl thiosemicarbazide)Candida albicansMIC: 4.92 ± 0.76 µg/mL nih.gov
Thiosemicarbazone Complex (T72)Candida albicansMIC: 15.6 µg/mL dergipark.org.tr

MIC: Minimum Inhibitory Concentration

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of the antimicrobial efficacy of a compound. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The determination of MIC values is crucial for evaluating the potency of new antimicrobial agents and for comparing their activity with existing drugs.

Standardized methods, such as the broth microdilution method, are commonly employed to determine the MIC of thiosemicarbazone derivatives against various bacterial and fungal strains semanticscholar.org. In these assays, a series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized number of microorganisms. The plates are then incubated under appropriate conditions, and the growth is assessed visually or by measuring the optical density. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

For example, the MIC of a series of newly synthesized thiosemicarbazone derivatives was determined against a panel of Gram-positive and Gram-negative bacteria using the microdilution method mdpi.com. The results indicated that some compounds exhibited potent antibacterial activity, with MIC values as low as 10 mg/L against Bacillus cereus mdpi.com. Similarly, the MIC of thiosemicarbazone derivatives against fungal strains like Candida albicans has been determined to evaluate their antifungal potential dergipark.org.trnih.gov.

Antineoplastic (Anticancer) Activity Research

Thiosemicarbazones have emerged as a significant class of compounds in cancer research due to their potent antiproliferative activities against a wide range of cancer cell lines. Their mechanism of action often involves the chelation of essential metal ions, leading to the inhibition of key enzymes and the induction of oxidative stress and apoptosis in cancer cells.

In vitro Cytotoxicity against Cancer Cell Lines

The cytotoxic effects of various thiosemicarbazone derivatives, including those structurally similar to this compound, have been evaluated against numerous human cancer cell lines.

Lung Cancer (A549): Several studies have reported the cytotoxic activity of thiosemicarbazone derivatives against the A549 human lung adenocarcinoma cell line. For instance, some benzodioxole-based thiosemicarbazone derivatives have shown significant cytotoxic effects on A549 cells, with IC50 values in the micromolar range researchgate.net. The cytotoxic activity of these compounds is often enhanced upon complexation with metal ions.

Cervical Cancer (HeLa): Thiosemicarbazone derivatives have also been tested for their activity against HeLa cervical cancer cells.

Breast Cancer (MCF-7): The MCF-7 breast cancer cell line has been a common model for evaluating the anticancer potential of thiosemicarbazones. Studies have shown that certain organotin(IV) compounds with thiosemicarbazone ligands exhibit strong cytotoxic effects against MCF-7 cells, with IC50 values as low as 2.5 µg/mL nih.gov. The cytotoxic mechanism is often linked to the induction of apoptosis.

Glioma (T98G, U87): Research on the activity of thiosemicarbazones against glioma cell lines has shown promising results. Benzodioxole-based thiosemicarbazone derivatives have demonstrated cytotoxicity against the C6 rat glioma cell line, which is often used as a model for human glioma researchgate.net.

Leukemia (K562, HL-60): A series of p-substituted acetophenone thiosemicarbazone derivatives were found to promote cell death in the K562 human leukemia cell line nih.gov. These compounds induced a loss of mitochondrial membrane potential and depleted glutathione (B108866) levels, leading to apoptosis and necrosis nih.govresearchgate.net.

Colorectal Adenocarcinoma (HT-29): The cytotoxic effects of thiosemicarbazones have been investigated in the HT-29 colon cancer cell line. Combinations of certain drugs with propolis extracts, which contain various bioactive compounds, have been shown to enhance cytotoxic activity against HT-29 cells mdpi.com.

Hepatic Cancer (HepG2): The HepG2 human liver cancer cell line has been used to screen the cytotoxicity of thiosemicarbazone derivatives. Novel thiosemicarbazones have demonstrated high toxicity against HepG2 cells, with IC50 values in the nanomolar range researchgate.net.

Neuroblastoma: While specific data for this compound is limited, other thiosemicarbazone derivatives have shown potential in treating neuroblastoma nih.gov.

Table 3: In vitro Cytotoxicity of Acetophenone Thiosemicarbazone Derivatives against Various Cancer Cell Lines (Note: Data presented is for structurally related acetophenone thiosemicarbazone derivatives due to the limited availability of specific data for this compound.)

Compound/DerivativeCancer Cell LineIC50 ValueReference
Benzodioxole-based thiosemicarbazone (Compound 5)A549 (Lung)10.67 ± 1.53 µM researchgate.net
Organotin(IV) thiosemicarbazone (Compound C1)MCF-7 (Breast)2.5 ± 0.50 µg/mL nih.gov
Benzodioxole-based thiosemicarbazone (Compound 5)C6 (Glioma)4.33 ± 1.04 µM researchgate.net
p-Methyl-acetophenone thiosemicarbazone (TSC-Me)K562 (Leukemia)~10 µM nih.gov
p-Nitro-acetophenone thiosemicarbazone (TSC-NO2)K562 (Leukemia)~10 µM nih.gov
Di-2-pyridylketone thiosemicarbazone (HL)HepG2 (Hepatic)3.26 nmol/mL researchgate.net

IC50: The half maximal inhibitory concentration

Mechanisms of Apoptosis Induction (Programmed Cell Death Pathways)

A significant aspect of the anticancer activity of thiosemicarbazones is their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this process are multifaceted and often involve several key cellular pathways.

One of the primary mechanisms involves the generation of reactive oxygen species (ROS). The chelation of metal ions, particularly copper and iron, by thiosemicarbazones can lead to redox cycling, which produces ROS. Elevated levels of ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.

The induction of apoptosis by thiosemicarbazones is frequently associated with the mitochondrial pathway. These compounds can cause a loss of mitochondrial membrane potential (Δψm), a key event in the early stages of apoptosis nih.govresearchgate.net. This disruption of mitochondrial function can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

The activation of caspases, a family of proteases that execute the apoptotic program, is another hallmark of thiosemicarbazone-induced cell death. Studies have shown that treatment with thiosemicarbazone derivatives can lead to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the cleavage of various cellular substrates and the morphological changes associated with apoptosis.

Furthermore, thiosemicarbazones can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2, thereby shifting the balance towards cell death nih.gov. For example, a study on a thiosemicarbazone derivative in breast cancer cells showed that it induced apoptosis by influencing the expression of Bax and Bcl-2 nih.gov.

In some cases, thiosemicarbazones have been shown to induce other forms of programmed cell death, such as paraptosis, which is characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria mdpi.com.

Mitochondrial-Mediated Apoptosis and Bcl-2 Family Protein Modulation

The intrinsic pathway of apoptosis, governed by the mitochondria, is a key target for many anticancer compounds. This pathway is regulated by the B-cell CLL/lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.govyoutube.com The balance between these opposing factions determines the cell's fate. youtube.com

Thiosemicarbazone derivatives have been shown to induce apoptosis through the mitochondrial-mediated pathway. nih.govresearchgate.net Treatment of cancer cells with these compounds can lead to a loss of mitochondrial membrane potential, a critical event in the initiation of apoptosis. nih.gov This depolarization is often a consequence of the modulation of Bcl-2 family proteins. nih.gov Specifically, some thiosemicarbazones can downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards cell death. youtube.comresearchgate.net This disruption of the mitochondrial outer membrane leads to the release of pro-apoptotic factors such as cytochrome c into the cytoplasm, which then triggers the caspase cascade. nih.gov

For instance, studies on camphor-based thiosemicarbazone analogues have demonstrated their ability to induce apoptosis in human breast cancer cells via a reactive oxygen species (ROS)-mediated mitochondrial pathway. researchgate.net Similarly, other thiosemicarbazone derivatives have been found to cause mitochondrial membrane potential loss in metastatic prostate cancer cells (PC-3), indicating the involvement of the mitochondrial pathway in their apoptotic mechanism. nih.gov The overexpression of Bcl-2 is a known survival mechanism in many cancer cells, making it a prime target for therapeutic intervention. youtube.com By inhibiting Bcl-2, thiosemicarbazones can effectively "prime" cancer cells for apoptosis. nih.gov

Caspase Activation (Caspase-3, Caspase-9) and PARP Cleavage

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. nih.govnih.gov The mitochondrial pathway of apoptosis culminates in the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.govnih.gov Caspase-3 is a key enzyme responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govresearchgate.net

Studies on various thiosemicarbazone derivatives have consistently shown their ability to activate caspase-9 and caspase-3 in different cancer cell lines. nih.govnih.gov For example, certain multifunctional thiosemicarbazones have been observed to induce caspase-9 and caspase-3 activation in breast and lung carcinoma cells, as well as in pancreatic cancer models. nih.govnih.gov The activation of caspase-9 is a direct consequence of the mitochondrial outer membrane permeabilization and the subsequent formation of the apoptosome, a protein complex comprising Apaf-1, cytochrome c, and pro-caspase-9. nih.govgoogle.com

Once activated, caspase-3 proceeds to cleave a variety of cellular proteins, including poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its cleavage by caspase-3 is a well-established marker of apoptosis. The cleavage of PARP not only inactivates its DNA repair function but also generates fragments that can further promote the apoptotic process. While direct evidence for PARP cleavage by this compound is not explicitly detailed in the provided context, the established activation of caspase-3 by similar thiosemicarbazone compounds strongly implies that PARP cleavage is a downstream event in the apoptotic cascade they induce. nih.govnih.gov

Modulation of Cellular Targets

Topoisomerase II Inhibition and DNA Interaction

Topoisomerase II is a vital enzyme that manages DNA topology during processes like replication and transcription, making it a significant target for anticancer drugs. nih.govnih.gov Thiosemicarbazones and their metal complexes have emerged as inhibitors of topoisomerase II. nih.govresearchgate.netmdpi.comnih.gov Metal-chelated thiosemicarbazones, in particular, have demonstrated significant inhibition of topoisomerase II. nih.govresearchgate.netnih.gov These compounds can interfere with the enzyme's catalytic cycle, which involves creating transient double-strand breaks in DNA to allow for the passage of another DNA segment. researchgate.net Some thiosemicarbazone complexes act as topoisomerase II poisons by stabilizing the covalent complex between the enzyme and DNA, leading to DNA damage. researchgate.net

The interaction of thiosemicarbazones with DNA is a crucial aspect of their biological activity. researchgate.netnih.govsemanticscholar.orgmdpi.com These compounds can bind to DNA through various modes, including intercalation, where the molecule inserts itself between the base pairs of the DNA helix. semanticscholar.orgmdpi.com This interaction can cause structural distortions in the DNA, potentially interfering with DNA replication and transcription. Some thiosemicarbazone derivatives have shown a preference for binding to and stabilizing G-quadruplex DNA structures, which are found in telomeric regions and are implicated in cancer cell proliferation. nih.govresearchgate.net The binding affinity of these compounds to DNA can be influenced by their structural features and the presence of metal ions. mdpi.com For instance, the introduction of a bromine atom to the thiophene (B33073) ring in certain thiosemicarbazone complexes was found to significantly affect their DNA binding and anticancer activity. semanticscholar.org

Table 1: Investigated Thiosemicarbazone Derivatives and their Effects on Topoisomerase II and DNA Interaction

Compound/Complex Target Observed Effect Reference
Metal-Thiosemicarbazone Complexes Topoisomerase II Significant inhibition nih.govresearchgate.netnih.gov
(E)-2-(1H-indol-3-ylmethylene)-N-(naphthalen-1-yl) hydrazinecarbothioamide Topoisomerase IIα Weak inhibition of plasmid DNA relaxation nih.gov
(Z)-2-(acridin-9-ylmethylene)-N-phenyl-hydrazinecarbothioamide Topoisomerase II Limited ability to inhibit relaxation nih.gov
1,10-phenanthroline thiosemicarbazone derivatives Telomeric G-quadruplex DNA Bind and stabilize nih.govresearchgate.net
Pd(II) and Pt(II) thiosemicarbazone complexes DNA Intercalative binding semanticscholar.org
Copper(I) naphthaldehyde thiosemicarbazone complex DNA Significant interaction, not ascribable to intercalation mdpi.com
Interference with Cellular Iron and Copper Homeostasis

The biological activity of thiosemicarbazones is closely linked to their ability to chelate metal ions, particularly iron and copper. ug.edu.ghnih.govug.edu.ghnih.govresearchgate.net These metals are essential for various cellular processes, including DNA synthesis and cellular respiration. nih.govug.edu.gh Cancer cells often have an increased demand for iron, making them more susceptible to agents that disrupt iron homeostasis. nih.govnih.gov

Thiosemicarbazones can act as potent iron chelators, depriving cancer cells of this essential element. ug.edu.ghug.edu.ghnih.gov This chelation can lead to the inhibition of iron-dependent enzymes, such as ribonucleotide reductase, which is critical for DNA synthesis. nih.gov Beyond simple iron depletion, the iron complexes formed by some thiosemicarbazones are redox-active. nih.govug.edu.gh These complexes can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive oxygen species (ROS) that can damage cellular components, including DNA, lipids, and proteins. ug.edu.gh

Similarly, thiosemicarbazones can interact with copper ions, forming redox-active copper complexes. nih.gov These complexes can also contribute to oxidative stress and cellular damage. The ability of thiosemicarbazones to interfere with both iron and copper metabolism represents a multi-faceted approach to anticancer activity. nih.govresearchgate.net This disruption of metal homeostasis can trigger various downstream effects, including the induction of apoptosis.

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.govtmu.edu.twmdpi.com As such, RR is a well-established target for anticancer drug development. nih.govtmu.edu.twmdpi.comnih.gov Thiosemicarbazones are a prominent class of RR inhibitors. mdpi.comnih.govtmu.edu.twmdpi.comnih.gov

The mechanism of RR inhibition by thiosemicarbazones often involves the chelation of the iron atoms within the enzyme's active site. mdpi.commdpi.comnih.gov The R2 subunit of human RR contains a diferric-tyrosyl radical center that is essential for its catalytic activity. nih.govmdpi.comnih.gov Thiosemicarbazones can bind to and remove this iron, thereby inactivating the enzyme. mdpi.comnih.gov For example, Triapine, a well-studied thiosemicarbazone, is known to inhibit RR by chelating iron from the R2 subunit. mdpi.commdpi.com

The inhibition of RR leads to a depletion of the deoxyribonucleotide pool, which in turn stalls DNA replication and induces cell cycle arrest, ultimately leading to apoptosis. The effectiveness of thiosemicarbazones as RR inhibitors can be influenced by their specific chemical structures. For instance, studies on a series of thiosemicarbazones derived from p-hydroxy benzaldehyde (B42025) showed that their inhibitory activity against RR could be modulated by structural modifications. nih.govtmu.edu.tw

Cell Cycle Perturbation Studies (e.g., Cell Cycle Arrest)

Research into the biological activities of this compound and its derivatives has revealed significant effects on cell cycle progression in cancerous cells. One notable study on a related compound, 4,4'-dimethoxybenzophenone (B177193) thiosemicarbazone (T44Bf), demonstrated that its antiproliferative effects are linked to a reversible mitotic arrest. nih.gov This arrest is characterized by defects in chromosome alignment, ultimately leading to programmed cell death, or apoptosis. nih.gov The investigation showed that T44Bf selectively triggers apoptosis in leukemia cell lines while having a comparatively lower impact on normal peripheral blood mononuclear cells. nih.gov

The mechanism behind this cell cycle disruption involves the activation of the mitochondria-signaling pathway. nih.gov This is evidenced by a loss of mitochondrial membrane potential and changes in the levels of key regulatory proteins. nih.gov Specifically, there is a sustained phosphorylation of the anti-apoptotic protein Bcl-xL and an increase in the levels of the pro-apoptotic protein Bad and the phosphorylated form of Bcl-2. nih.gov Furthermore, the study identified the activation of the ERK signaling pathway as a necessary component for the apoptotic activity of T44Bf. nih.gov These findings highlight the potential of benzophenone (B1666685) thiosemicarbazones as antimitotic agents for the development of new chemotherapies against malignancies like acute leukemia. nih.gov

Generation of Reactive Oxygen Species (ROS) and DNA Damage

The cellular response to DNA damage is a complex process that can involve the generation of reactive oxygen species (ROS). nih.govnih.gov Studies have shown that DNA damage, whether from endogenous or exogenous sources, can lead to an increase in intracellular ROS levels. nih.gov This increase in ROS is not merely a byproduct of cell death but appears to be a deliberate cellular stress response. nih.gov

One of the key proteins involved in the DNA damage response is histone H2AX. Research indicates that an increase in H2AX levels in cells with damaged DNA promotes the activation of the Nox1/Rac1 pathway, which in turn leads to higher intracellular ROS levels. nih.gov This suggests a mechanistic link between the DNA damage response cascade and ROS signaling. nih.gov The generation of ROS following DNA damage can have dual roles, contributing to both cell survival and apoptosis depending on the concentration and location of the ROS. nih.gov Therefore, the regulation of ROS by proteins like H2AX may be a critical factor in determining the ultimate fate of a cell after its DNA has been damaged. nih.gov

Effects on Microtubule Dynamics and Tubulin Assembly

Microtubules are dynamic polymers composed of αβ-tubulin heterodimers that are essential for various cellular functions, including cell division and intracellular transport. nih.govresearchgate.net The process of microtubule assembly and disassembly, known as dynamic instability, is driven by GTP hydrolysis. nih.govresearchgate.net The structural transition of tubulin from a curved conformation in solution to a straight one within the microtubule is a key aspect of this process. nih.govresearchgate.net

The dynamic nature of microtubules allows them to rapidly reorganize to meet the changing needs of the cell. nih.gov This involves periods of slow growth and rapid shortening as individual αβ-tubulin subunits are added or lost. nih.gov The regulation of microtubule dynamics is a complex process influenced by various factors, including post-translational modifications of tubulin and the interaction with microtubule-associated proteins (MAPs). mdpi.commicrotubuleslab.com For instance, tubulin polyglutamylation, a post-translational modification, is crucial for regulating the interaction between microtubules and molecular motors like dynein. mdpi.com

Antioxidant Activity Evaluation

Free Radical Scavenging Assays (e.g., DPPH, ABTS, ORAC-FL)

The antioxidant capacity of chemical compounds is often evaluated using various in vitro assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays being among the most common. nih.govdigitellinc.com These assays measure the ability of a compound to scavenge pre-generated free radicals, which is observed as a change in color and can be quantified spectrophotometrically. nih.govnih.gov

The ABTS assay is known for its sensitivity and reproducibility. digitellinc.com The underlying chemistry of the ABTS assay involves the interaction between an antioxidant and the ABTS•+ radical cation. nih.gov The scavenging of this radical cation leads to a bleaching of its characteristic absorption spectrum, which is typically monitored at specific wavelengths. nih.gov

Different antioxidant assays can yield varied results due to their differing reaction mechanisms. For example, some assays are based on single electron transfer (SET), while others involve hydrogen atom transfer (HAT), and some, like the ABTS and DPPH assays, are more complex with both mechanisms potentially occurring. digitellinc.com High correlations have been observed between assays that share a common mechanism, such as the FRAP and Folin-Ciocalteu assays (both SET-based). digitellinc.com The choice of assay can therefore influence the perceived antioxidant activity of a compound, highlighting the importance of using multiple methods for a comprehensive evaluation. ku.ac.thresearchgate.net

Antiviral Activity Research

Targeting Viral Proteins and Protein-Protein Interactions (e.g., SARS-CoV-2 Papain-like Protease)

The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication. nih.govnih.gov It is responsible for cleaving the viral polypeptide chain and also plays a role in helping the virus evade the host's innate immune response by removing ubiquitin and ISG15 from host-cell proteins. nih.gov This dual function makes PLpro an attractive target for the development of antiviral drugs. researchgate.netcovidscholar.org

Research efforts have focused on identifying small molecule inhibitors of SARS-CoV-2 PLpro. nih.gov These studies involve synthesizing and evaluating various compounds for their ability to inhibit the enzymatic activity of PLpro and to exert antiviral effects in cell-based assays. nih.govplos.org For example, the replacement of a carboxamide functional group with sulfonamide derivatives in certain lead compounds has resulted in potent PLpro inhibitors with significant antiviral activity. nih.gov The identification of natural phenolic compounds that bind to an allosteric site of PLpro has also shown promise, as these compounds can inhibit the deISGylating activity of the enzyme and exhibit antiviral effects. nih.gov

Anti-inflammatory Activity Assessments

Thiosemicarbazone derivatives have emerged as a promising class of anti-inflammatory agents. Research has demonstrated their potential to mitigate inflammatory responses through various mechanisms, including the inhibition of key inflammatory enzymes and the reduction of pro-inflammatory mediators.

Studies on a series of indole-based thiosemicarbazone derivatives have shown their potent anti-inflammatory effects. nih.govresearchgate.net In vitro assays revealed that these compounds could significantly inhibit lymphocyte proliferation. nih.govresearchgate.net Furthermore, animal studies using carrageenan-induced paw edema, a common model for acute inflammation, demonstrated that certain derivatives could suppress edema with greater potency than the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.govresearchgate.net For instance, some derivatives achieved up to 100% inhibition of edema after 4 hours. nih.govresearchgate.net Immunohistochemical analysis of the inflamed tissues indicated that these compounds reduced the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govresearchgate.net

The anti-inflammatory action of some thiosemicarbazones is attributed to their ability to inhibit COX enzymes. Some indole-based derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govresearchgate.net The selectivity index (SI) for some of these compounds was found to be significantly higher than that of celecoxib, a known selective COX-2 inhibitor. nih.govresearchgate.net

In a study involving acetophenone semicarbazone (ASC), a structurally related compound to the thiosemicarbazone class, significant anti-inflammatory activity was observed in a carrageenan-induced mice paw edema model. researchgate.net The study highlighted a dose-dependent inhibition of inflammation. researchgate.net

Table 1: Anti-inflammatory Activity of Acetophenone Semicarbazone (ASC) in Carrageenan-Induced Paw Edema

Treatment Dose (mg/kg, p.o.) Paw Volume (mL) after 3h (Mean ± SEM) % Inhibition
Control - 0.84 ± 0.02 -
Indomethacin 10 0.42 ± 0.01 50.00
ASC 25 0.60 ± 0.02 28.57
ASC 50 0.45 ± 0.01 46.43

Data adapted from a study on acetophenone semicarbazone. researchgate.net

Enzyme Inhibition Studies

Thiosemicarbazones, particularly those derived from acetophenone, have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. Several acetophenone thiosemicarbazone derivatives have demonstrated IC50 values below 1 µM, positioning them among the most potent tyrosinase inhibitors known. nih.govmdpi.com

Table 2: Tyrosinase Inhibitory Activity of Monosubstituted Acetophenone Thiosemicarbazone Derivatives

Compound Substitution on Phenyl Ring IC50 (µM)
5 2-Chloro 0.8 ± 0.1
6 3-Chloro 0.3 ± 0.0
8 2-Bromo 0.7 ± 0.1
9 3-Bromo 0.5 ± 0.0
Kojic Acid (Standard) - 16.7 ± 2.2

Data from a study on monosubstituted acetophenone thiosemicarbazones. mdpi.com

The inhibitory mechanism of thiosemicarbazones against tyrosinase is largely attributed to their ability to chelate the copper ions within the enzyme's active site. mdpi.commdpi.com Tyrosinase contains a binuclear copper center that is essential for its catalytic activity. The thiourea (B124793) moiety of the thiosemicarbazone scaffold can effectively bind to these copper ions, rendering the enzyme inactive. mdpi.com

Molecular docking studies have provided further insights into the binding interactions. These studies suggest that in addition to copper chelation, hydrogen bonding and hydrophobic interactions between the thiosemicarbazone derivatives and amino acid residues in the active site of tyrosinase contribute to the stabilization of the enzyme-inhibitor complex. mdpi.commdpi.com The aromatic ring of the acetophenone moiety and its substituents play a crucial role in these hydrophobic interactions. mdpi.com

Kinetic studies on tyrosinase inhibition by thiosemicarbazone derivatives have revealed different modes of inhibition. For example, a study on 4-hydroxybenzaldehyde (B117250) thiosemicarbazone, a related aromatic thiosemicarbazone, identified it as a reversible, mixed-type inhibitor of tyrosinase. nih.gov This means the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities.

For this compound, the inhibition constant (Ki) and the inhibitor-substrate-enzyme complex inhibition constant (Kis) were determined to be 2.82 µM and 6.79 µM, respectively. nih.gov The Ki value represents the binding affinity of the inhibitor to the free enzyme, while the Kis value indicates its affinity for the enzyme-substrate complex.

Thiosemicarbazone derivatives have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are critical in the metabolism of neurotransmitters. nih.gov Inhibitors of MAO are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease.

Studies on novel thiosemicarbazone derivatives have identified compounds with potent and selective inhibitory activity against MAO-B. nih.gov For instance, certain benzofuran/benzothiophene-thiosemicarbazone hybrid compounds have shown high efficacy, with IC50 values in the nanomolar range for MAO-B. nih.gov

Enzyme kinetic studies are crucial for understanding the nature of MAO inhibition by thiosemicarbazone derivatives. For the most potent MAO-B inhibitors in one study, kinetic analyses were performed to determine the type of inhibition. nih.gov The results from Lineweaver-Burk plots can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov For instance, competitive inhibition is often observed when the inhibitor binds to the same active site as the substrate.

Molecular docking studies have been employed to visualize the binding modes of these inhibitors within the active site of MAO-B. nih.gov These studies have revealed key pharmacophoric elements for potent MAO-B inhibition by thiosemicarbazone derivatives:

A hydrophobic aromatic ring that binds to the substrate cavity of the MAO-B active site.

Another hydrophobic moiety that interacts with the entrance cavity of the active site.

A flexible linker with hydrogen bonding capabilities to correctly orient the hydrophobic portions within the active site. nih.gov

Table 3: List of Compounds Mentioned

Compound Name Abbreviation (if any)
This compound -
Indomethacin -
Celecoxib -
Acetophenone semicarbazone ASC
Kojic Acid -

Structure Activity Relationship Sar Studies of 2 Phenylacetophenone Thiosemicarbazone Derivatives

Impact of Substituent Effects on Biological Activities

Substituents on the aromatic rings and the terminal nitrogen of the thiosemicarbazone chain play a pivotal role in modulating the biological activity of these compounds. researchgate.net These modifications can influence the electronic properties, steric hindrance, lipophilicity, and metal-chelating ability of the molecule.

Electronic and Steric Influences of Substituents on the Phenyl Ring(s)

The nature, position, and number of substituents on the phenyl ring of acetophenone (B1666503) thiosemicarbazones can significantly alter their biological activity. nih.gov Both electronic effects (electron-donating or electron-withdrawing) and steric factors come into play.

Research on a series of monosubstituted acetophenone thiosemicarbazone derivatives as tyrosinase inhibitors has provided valuable insights into these influences. Generally, para-substituted derivatives tend to show higher affinity for the enzyme compared to their ortho- and meta-counterparts. nih.gov

In a study of tyrosinase inhibitors, it was found that the type of substituent had a more significant impact on biological activity than halogen substituents. nih.gov For instance, introducing methoxy (B1213986) (an electron-donating group) at the para- and meta-positions resulted in potent inhibitory activity. nih.gov Similarly, hydroxyl and amino groups at the meta- and para-positions led to compounds with high potency, with 4-aminoacetophenone thiosemicarbazone being the most potent inhibitor in the series. nih.gov

Table 1: Inhibitory Activity (IC₅₀) of Monosubstituted Acetophenone Thiosemicarbazones against Tyrosinase

SubstituentPositionIC₅₀ (µM)Reference
-OCH₃meta1.9 nih.gov
-OCH₃para1.8 nih.gov
-OHmeta< 1 nih.gov
-OHpara< 1 nih.gov
-NH₂meta< 1 nih.gov
-NH₂para0.34 nih.gov
-NO₂meta< 1 nih.gov
-NO₂para< 1 nih.gov

The data suggests that both electron-donating groups (-OCH₃, -OH, -NH₂) and electron-withdrawing groups (-NO₂) can enhance inhibitory activity, indicating that a simple electronic effect is not the sole determinant of potency. The position of the substituent is also critical, with the para-position often being the most favorable. nih.gov However, trisubstitution of the phenyl ring has been shown to drastically decrease potency. nih.gov

Effects of Substitutions at the N4-Position of the Thiosemicarbazone Moiety

The N4-position of the thiosemicarbazone moiety is a common site for chemical modification, and substitutions at this position have a profound impact on biological activity. researchgate.netnih.gov Studies have shown that the type of substituent, whether alkyl, aryl, or other groups, can influence the compound's potency and mechanism of action. researchgate.net

Generally, N4-phenyl substituted thiosemicarbazone derivatives exhibit significantly higher activity compared to N4-alkyl, N4-cycloalkyl, or unsubstituted (N4H₂) derivatives. researchgate.net The electronic nature of the substituents on this N4-phenyl ring further fine-tunes the biological activity. researchgate.net For example, the presence of an electron-withdrawing group on the N4-phenyl ring has been shown to have a positive effect on the enzymatic activity of some thiosemicarbazones. researchgate.net

In the context of copper complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones, the biological activity was dependent on the nature of the N4-substituent. mdpi.com Derivatives with N4-methyl (-NHMe) and N4-ethyl (-NHEt) groups showed high cytotoxicity against human tumor cells, which was linked to high cellular uptake. mdpi.com In contrast, a derivative with an N4-phenyl (-NHPh) group resulted in a cationic complex with improved biological activity. mdpi.com Replacing a hydrogen atom at the terminal N4H₂ group with an amino group has been reported to cause a drastic decrease in inhibitory potency against tyrosinase. nih.gov

Table 2: Influence of N4-Substitution on the Cytotoxicity of Copper(II) Thiosemicarbazone Complexes

N4-Substituent (R) in H₂LComplexObserved Biological EffectReference
-H[Cu(HL1)(H₂O)]NO₃·H₂O (1)Lower cytotoxicity compared to 2 and 3. mdpi.com
-CH₃[Cu(HL2)Cl] (2)High cytotoxicity against human tumor cells and 3D spheroids. mdpi.com
-C₂H₅[Cu(HL3)(H₂O)]NO₃·CH₃OH (3)High cytotoxicity against human tumor cells and 3D spheroids. mdpi.com
-C₆H₅Cationic ComplexImproved biological activity. mdpi.com

Correlation between Molecular Structure and Biological Potency/Selectivity

The conformation of the thiosemicarbazone moiety itself is crucial for its ability to coordinate with metal ions, which is often linked to its biological activity. nih.gov The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide (B42300) skeleton, has been suggested to determine antibacterial activity. nih.gov

Molecular docking studies on monosubstituted acetophenone thiosemicarbazones have revealed that the sulfur atom of the thiourea (B124793) moiety often interacts with copper ions in the active site of tyrosinase. nih.gov These derivatives seem to interact in a very similar manner with the enzyme's active site, regardless of the type of substituent on the aromatic ring. nih.gov This suggests that while substituents modulate the potency, the core binding mode is conserved.

The ability of thiosemicarbazones to act as ligands for metal ions is a critical aspect of their molecular structure that influences their biological profile. nih.gov The electronic density distribution, the nature of substituents, and the geometry of the ligand all affect its metal-binding ability. nih.gov

Influence of Metal Chelation on SAR

Thiosemicarbazones are excellent chelating agents, readily forming stable complexes with various transition metal ions such as copper, iron, and zinc. nih.govnih.gov This chelation can significantly enhance the biological activity of the parent thiosemicarbazone ligand. nih.govnih.gov The resulting metal complex often possesses different physicochemical properties, such as increased lipophilicity, which can facilitate its transport across cell membranes. nih.gov

The complexation of thiosemicarbazone derivatives with Cu(II) ions has been shown to improve their antitumor activity against melanoma cells. nih.gov The observed cytotoxic effect was associated with DNA damage and cell cycle arrest. nih.gov The structure of the thiosemicarbazone ligand has a significant influence on the properties of the resulting metal complex and its biological action. nih.gov

A notable example is the thiosemicarbazone derivative 19ak, which exerts its antifungal activity through selective metal chelation. nih.govasm.orgasm.org This compound was found to inhibit mitochondrial respiration by chelating iron, thereby disrupting the activity of mitochondrial respiratory chain complex I. nih.govasm.orgasm.org Furthermore, by disrupting intracellular zinc homeostasis, 19ak also inhibits fungal ribosome biogenesis. nih.govasm.orgasm.org This dual mechanism highlights how metal chelation by a single thiosemicarbazone derivative can interfere with multiple essential cellular processes in pathogens. nih.govasm.orgasm.org

The formation of metal complexes can also lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions, altering the cellular redox balance and inducing oxidative stress in cancer cells. mdpi.com The design of thiosemicarbazone-based metal complexes is therefore a promising strategy for developing novel therapeutics. nih.govnih.gov

Computational and Theoretical Investigations of 2 Phenylacetophenone Thiosemicarbazone

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern chemistry, offering profound insights into the molecular structure, reactivity, and properties of compounds. mdpi.commdpi.com For thiosemicarbazones, these computational methods elucidate their coordination behavior, biological activity, and spectroscopic properties. nih.govnih.gov Techniques based on quantum mechanics can predict molecular geometries, electronic structures, and various other properties, often complementing and guiding experimental work. mdpi.comlookchem.com

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and molecular properties of thiosemicarbazones due to its balance of accuracy and computational cost. mdpi.com This method is used to optimize molecular geometries, predict vibrational frequencies (IR and Raman spectra), and calculate electronic properties to understand the structural and functional aspects of these molecules. lookchem.comnih.gov

Table 1: Selected Calculated Vibrational Frequencies for Acetophenone (B1666503) Thiosemicarbazone (B3LYP/6-311++G(d,p)) This table presents data for acetophenone thiosemicarbazone as a representative example.

Assignment Calculated Wavenumber (cm⁻¹)
N-H Asymmetric Stretch 3502
N-H Symmetric Stretch 3389
C-H Aromatic Stretch 3064
C=N Stretch 1608
C=S Stretch 775

Data sourced from a computational study on acetophenone thiosemicarbazone. nih.gov

Conformational Analysis and Stability

The biological activity and chemical reactivity of thiosemicarbazones are highly dependent on their three-dimensional structure and conformational flexibility. Conformational analysis, often performed using DFT, is crucial for identifying the most stable conformers (lowest energy structures) of a molecule. nih.govresearchgate.net These studies involve rotating specific bonds to map the potential energy surface and identify energy minima and rotational barriers. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). ias.ac.in The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. nih.gov In the case of acetophenone thiosemicarbazone, the HOMO is typically localized over the sulfur atom and the phenyl ring, while the LUMO is distributed over the thiosemicarbazone backbone. nih.gov This distribution indicates that the sulfur and the aromatic system are the primary sites for electrophilic attack, while the backbone is susceptible to nucleophilic attack. The energy gap also provides insights into the nonlinear optical (NLO) properties of the molecule.

Table 2: Calculated FMO Properties for Acetophenone Thiosemicarbazone This table presents data for acetophenone thiosemicarbazone as a representative example.

Parameter Energy (eV)
HOMO -6.02
LUMO -1.54
Energy Gap (ΔE) 4.48

Values are illustrative and based on typical DFT calculations for analogous compounds. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. nih.govnih.gov It transforms the complex, delocalized molecular orbitals into a picture of localized bonds and lone pairs, which aligns well with chemical intuition. lookchem.com This analysis quantifies the stabilization energy (E⁽²⁾) associated with interactions between filled (donor) and empty (acceptor) orbitals, providing insight into intramolecular delocalization and hydrogen bonding. nih.gov

For acetophenone thiosemicarbazone, NBO analysis confirms the presence of significant intramolecular hydrogen bonds, such as N-H···N and N-H···S, which contribute to the molecule's stability. nih.gov It also reveals strong hyperconjugative interactions, such as the delocalization of lone pair electrons from the sulfur atom (LP(S)) into the antibonding orbitals (π*) of the adjacent C=N bond. These interactions are crucial for stabilizing the molecular structure and influencing its electronic properties.

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for Acetophenone Thiosemicarbazone (Illustrative) This table presents representative data for acetophenone thiosemicarbazone.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E⁽²⁾ (kcal/mol)
LP (S) π* (C=N) ~25-35
LP (N) σ* (N-N) ~5-10
N-H LP* (S) ~2-5

LP denotes a lone pair. The values are typical ranges observed in NBO analyses of similar compounds. nih.gov

Atoms in Molecule (AIM) and Reduced Density Gradient (RDG) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, and Reduced Density Gradient (RDG) analysis are advanced computational techniques used to characterize non-covalent interactions (NCIs), such as hydrogen bonds and van der Waals forces. nih.govsigmaaldrich.com AIM analysis examines the topology of the electron density (ρ) to locate bond critical points (BCPs) between interacting atoms. The properties at these points, like the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction. sigmaaldrich.com

RDG analysis provides a visual representation of NCIs in real space. sigmaaldrich.comresearchgate.net It generates surfaces colored according to the strength and type of interaction: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. For thiosemicarbazone derivatives, these analyses can confirm the presence and strength of intramolecular hydrogen bonds that stabilize the molecular conformation and map out the weaker intermolecular contacts that govern crystal packing.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a graphical method used to visualize and quantify intermolecular interactions in a crystal lattice. The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface using a normalized contact distance (dₙₒᵣₘ), where red spots indicate close contacts (strong interactions), blue represents longer contacts, and white is for contacts around the van der Waals separation.

This analysis is often paired with 2D fingerprint plots, which summarize the intermolecular contacts by plotting dᵢ against dₑ. mdpi.com These plots provide quantitative percentages for different types of atomic contacts (e.g., H···H, C···H, S···H). For thiosemicarbazone crystals, Hirshfeld analysis typically reveals that H···H, C···H, and N···H/S···H contacts are the most significant interactions, governing the supramolecular assembly and stability of the crystal structure. ias.ac.in

Spectroscopic Property Simulations (Vibrational, NMR)

Computational simulations are employed to predict and interpret the spectroscopic properties of [2-Phenylacetophenone]thiosemicarbazone, offering a deeper understanding of its molecular structure and behavior.

Vibrational Spectroscopy: Density Functional Theory (DFT) calculations are used to predict the vibrational frequencies of thiosemicarbazone derivatives. These theoretical calculations help in the assignment of experimentally observed infrared (IR) and Raman spectral bands. For instance, the characteristic ν(C=S) and ν(C=N) vibrational modes can be identified, providing confirmation of the thiosemicarbazone backbone. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts are valuable for confirming the structural characterization of thiosemicarbazones. uq.edu.au Discrepancies between experimental and theoretical values can often be explained by intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net The chemical shifts of protons, particularly those of the N-H and C-H groups, are sensitive to the electronic environment and conformation of the molecule. nih.govresearchgate.netpreprints.org For example, the downfield shift of the hydrazinic proton in the ¹H NMR spectrum is a characteristic feature of many thiosemicarbazones. researchgate.net Two-dimensional NMR techniques, like NOESY, can confirm the E/Z isomerism around the C=N double bond by observing through-space interactions between specific protons. mdpi.com

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential therapeutic applications of this compound.

Molecular docking simulations have been utilized to predict the binding of thiosemicarbazone derivatives to various protein targets, suggesting their potential as inhibitors in different disease contexts. mdpi.com These studies calculate a docking score or binding energy, which estimates the binding affinity between the ligand and the protein. A lower, more negative score generally indicates a more favorable binding interaction. nih.gov

For instance, thiosemicarbazones have been docked against a range of targets, including:

Tyrosinase: Docking studies have shown that thiosemicarbazones can fit into the active site of tyrosinase, an enzyme involved in melanin (B1238610) production. mdpi.comnih.govresearchgate.net The binding is often stabilized by interactions with the copper ions in the active site. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): Some thiosemicarbazone derivatives have shown high binding affinities towards EGFR, a key target in cancer therapy. researchgate.net

Topoisomerase II and Transcriptional Regulator PrfA: Docking studies suggest that thiosemicarbazones can effectively bind to these targets, indicating potential anticancer and antibacterial activities. mdpi.com

Other Kinases and Enzymes: Thiosemicarbazones have been computationally evaluated against other targets like phosphodiesterase 4D and human acid ceramidase. nih.gov

The results from these docking studies provide a rationale for the observed biological activities and guide the design of more potent and selective inhibitors.

Beyond predicting binding affinity, molecular docking elucidates the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the ligand's biological activity.

Hydrogen Bonding: Hydrogen bonds are critical for the specific recognition and binding of thiosemicarbazones to their target proteins. escholarship.orgescholarship.org The thiosemicarbazone moiety contains both hydrogen bond donors (N-H groups) and acceptors (N and S atoms), allowing it to form multiple hydrogen bonds with amino acid residues in the active site of a protein. nih.govnih.gov For example, docking studies have revealed hydrogen bonding between thiosemicarbazones and key residues like glutamic acid and cysteine in various enzymes. nih.govnih.gov

Metal Chelation: In metalloenzymes, such as tyrosinase which contains copper ions in its active site, the sulfur and nitrogen atoms of the thiosemicarbazone can chelate the metal ions, contributing significantly to the inhibitory activity. mdpi.comnih.gov

Table 1: Predicted Interactions of Thiosemicarbazone Derivatives with Protein Targets

Target ProteinKey Interacting ResiduesTypes of InteractionsReference
TyrosinaseCopper ions, various amino acidsMetal chelation, hydrogen bonding, hydrophobic interactions mdpi.comnih.gov
Epidermal Growth Factor Receptor (EGFR)Not specifiedHigh binding affinity researchgate.net
Topoisomerase IINot specifiedEffective binding mdpi.com
Transcriptional Regulator PrfANot specifiedEffective binding mdpi.com
Phosphodiesterase 4DTYR325, HIS326, ASP484Hydrogen bonding, pi-pi interactions nih.gov
Human Acid CeramidaseCYS532Hydrogen bonding nih.gov

In Silico Biological Activity Prediction

Computational tools are also used to predict the drug-like properties of molecules, which is a critical step in the early stages of drug discovery.

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are used to assess the pharmacokinetic profile of this compound. These predictions help to evaluate its potential as an orally bioavailable drug. mdpi.com

Several computational models and rules are applied:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Thiosemicarbazone derivatives have been shown to comply with these rules, suggesting good oral bioavailability. mdpi.comnih.gov

Veber's Rules: These rules relate to molecular flexibility and polar surface area, which also influence oral bioavailability. Many thiosemicarbazones also satisfy these criteria. mdpi.com

ADMET Prediction Software: Programs like SwissADME can predict a wide range of pharmacokinetic properties, including gastrointestinal absorption, blood-brain barrier penetration, and interaction with drug-metabolizing enzymes like cytochrome P450s. nih.govnih.gov For example, some thiosemicarbazone derivatives are predicted to be substrates for certain CYP enzymes, which can influence their metabolism and half-life. nih.gov

Table 2: Predicted ADME Properties of Representative Thiosemicarbazone Derivatives

PropertyPredicted OutcomeImplicationReference
Lipinski's Rule of FiveCompliantGood oral bioavailability mdpi.comnih.gov
Veber's RulesCompliantGood oral bioavailability mdpi.com
GI AbsorptionHighWell-absorbed from the gut nih.gov
Blood-Brain Barrier PermeationVariablePotential for CNS activity nih.gov
CYP Enzyme InhibitionVariablePotential for drug-drug interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For thiosemicarbazone derivatives, QSAR studies have been conducted to understand how different structural features influence their biological effects, such as antitubercular or anticancer activity. mazums.ac.ir These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. mazums.ac.ir

Different statistical methods are employed to build the QSAR models, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the biological activity. mazums.ac.ir

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can often provide better predictive power than linear methods, especially for complex biological systems. mazums.ac.ir

A typical QSAR study involves selecting relevant descriptors, building a model, and then validating its predictive ability. mazums.ac.ir The resulting QSAR models can be used to predict the activity of new, unsynthesized thiosemicarbazone derivatives, thereby guiding the design of more potent compounds. researchgate.netmazums.ac.ir

Analytical Applications of 2 Phenylacetophenone Thiosemicarbazone

Development as Analytical Reagents for Metal Ion Determination

Thiosemicarbazones, including derivatives of [2-Phenylacetophenone]thiosemicarbazone, are recognized as effective chelating agents for metal ions. orientjchem.org Their utility in analytical chemistry stems from the formation of distinctively colored complexes, which can be measured to determine the concentration of the metal ion of interest. orientjchem.orgtsijournals.com These organic compounds can act as monodentate, bidentate, or multidentate ligands, forming stable complexes that are suitable for both qualitative and quantitative analysis. tsijournals.comresearchgate.net

Spectrophotometric Methods for Metal Ion Detection (e.g., Cu(II), Co(II), Ag(I), Ni(II))

Spectrophotometry is a widely used analytical technique that relies on the absorption of light by a colored solution. When this compound or its derivatives react with certain metal ions, they form complexes that absorb light at specific wavelengths. The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the metal ion, a relationship described by Beer's Law. tsijournals.comijiset.com This principle forms the basis for the spectrophotometric determination of metal ions like copper(II), cobalt(II), and nickel(II).

Copper (II) Determination:

Several studies have demonstrated the use of thiosemicarbazone derivatives for the spectrophotometric determination of copper(II). For instance, 2,4-dihydroxy-5-bromo-α-phenylacetophenone thiosemicarbazone has been utilized for the rapid and sensitive determination of Cu(II). orientjchem.org This reagent forms a light green 1:2 (metal:ligand) complex with Cu(II) in a pH range of 3.0-6.5, with a maximum absorbance observed at 420 nm. orientjchem.org Another derivative, acetophenone-p-chlorophenylthiosemicarbazone (A-p-ClPT), reacts with Cu(II) at a pH of 4–9 to form a green complex that can be quantitatively measured at 600 nm. researchgate.net This method has been successfully applied to determine Cu(II) in various samples, including natural waters and vitamins. researchgate.net

ReagentMetal IonpH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
2,4-dihydroxy-5-bromo-α-phenylacetophenone thiosemicarbazoneCu(II)3.0-6.54205.018 x 10³
Acetophenone-p-chlorophenylthiosemicarbazone (A-p-ClPT)Cu(II)4-9600Not Specified
2-acetylthiophene-4-phenyl-3-thiosemicarbazone (ATPT)Cu(II)3.0-6.03852.92 x 10⁴

Cobalt (II) Determination:

The spectrophotometric determination of cobalt(II) has also been achieved using thiosemicarbazone derivatives. 4-hydroxy acetophenone (B1666503) thiosemicarbazone (HATSC) reacts with Co(II) at a pH of 9.6 to form a yellow-colored complex that can be extracted into n-butanol and measured at 400 nm. tsijournals.com This method offers good sensitivity and accuracy for the quantification of cobalt. tsijournals.com In another approach, 5-bromosalicylaldehyde (B98134) thiosemicarbazone (5-BSAT) has been employed for the simultaneous determination of both Cu(II) and Co(II). rasayanjournal.co.inresearchgate.net The reagent forms colored complexes with both ions at a pH of 5.0, with overlapping absorption peaks around 378-381 nm. rasayanjournal.co.inresearchgate.net

ReagentMetal IonpHλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
4-hydroxy acetophenone thiosemicarbazone (HATSC)Co(II)9.64000.52 x 10³
5-bromosalicylaldehyde thiosemicarbazone (5-BSAT)Co(II)5.03811.42 x 10⁴

Nickel (II) Determination:

The determination of nickel(II) has been explored using various chromogenic reagents, including hydrazones. For example, 2-aminoacetophenone (B1585202) isonicotinoyl hydrazone (2-AAINH) reacts with Ni(II) over a broad pH range of 3.0-11.0 to form a light yellow complex with a maximum absorbance at 470 nm. This method has proven to be sensitive and accurate for determining nickel in various samples, including drinking water and alloys. Another method utilizes 2-[(2-mercaptophenylimino)methyl]phenol (MPMP), which forms a 1:2 brown complex with Ni(II) at a pH greater than 10, extractable into chloroform (B151607) and measured at 421 nm. researchgate.net

ReagentMetal IonpH Rangeλmax (nm)Molar Absorptivity (L·mol⁻¹·cm⁻¹)
2-aminoacetophenone isonicotinoyl hydrazone (2-AAINH)Ni(II)3.0-11.04701.05 x 10⁴
2-[(2-mercaptophenylimino)methyl]phenol (MPMP)Ni(II)> 104212.41 x 10⁵

Chelate Formation for Analytical Purposes

The fundamental principle behind the analytical applications of this compound and its analogs is their ability to form stable chelate complexes with metal ions. orientjchem.orgresearchgate.net Chelation is a process where a ligand binds to a central metal ion at two or more points, forming a ring structure. Thiosemicarbazones are excellent chelating agents due to the presence of both sulfur and nitrogen donor atoms, which can coordinate with a metal ion. researchgate.net

The formation of these chelates is often pH-dependent, and the stability of the resulting complex is crucial for accurate analytical measurements. tsijournals.com The stoichiometry of the metal-ligand complex, which is the ratio of metal ions to ligand molecules in the complex, is a key parameter that is determined experimentally. orientjchem.orgtsijournals.com For many thiosemicarbazone-metal complexes, a 1:2 metal-to-ligand ratio is observed. orientjchem.orgtsijournals.com

The formation of these stable, colored chelates allows for the selective and sensitive determination of metal ions, even in complex matrices. tsijournals.com The properties of the chelate, such as its color, solubility, and stability, can be tuned by modifying the structure of the thiosemicarbazone ligand. This versatility makes thiosemicarbazones, including this compound, valuable tools in analytical chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for [2-Phenylacetophenone]thiosemicarbazone, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves condensation of 2-phenylacetophenone with thiosemicarbazide in refluxing ethanol or methanol under acidic catalysis (e.g., HCl or TsOH). Microwave-assisted solvent-free methods improve yields (70–90%) and reduce reaction times (10–15 minutes) compared to conventional heating . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH) is critical to remove unreacted precursors. Monitoring by TLC or HPLC ensures purity ≥95% .

Q. How can tautomeric forms of this compound be identified experimentally?

  • Methodological Answer : Tautomerism between thione (C=S) and thiol (S–H) forms is detectable via:

  • ¹H/¹³C NMR : Thione form shows δ ~200 ppm for C=S (¹³C), while thiol form exhibits a broad S–H proton peak at δ 3.5–4.5 ppm .
  • IR Spectroscopy : Thione C=S stretch appears at 750–800 cm⁻¹; thiol S–H stretch at 2550–2600 cm⁻¹. Solvent polarity (e.g., DMSO vs. CHCl₃) influences tautomeric equilibrium .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of NH₂–C=S group at m/z 76) confirm tautomer-dependent decomposition pathways .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : A multi-technique approach is recommended:

  • Elemental Analysis : Verify stoichiometry (C, H, N, S % within ±0.3% of theoretical).
  • UV-Vis : π→π* transitions (λ ~280–320 nm) and n→π* (λ ~350–400 nm) indicate conjugation and electronic effects .
  • Magnetic Susceptibility : For metal complexes, μeff values distinguish high-spin (e.g., Fe²⁺, μ ~5.2 BM) vs. low-spin configurations .
  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation routes (e.g., loss of –NH–C=S) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on tautomer stability or reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize tautomer geometries (B3LYP/6-31G*) to compare Gibbs free energy (ΔG) and identify dominant forms. For example, thione tautomers are often more stable by 5–15 kJ/mol .
  • Molecular Docking : Predict interactions with biological targets (e.g., ribonucleotide reductase) to rationalize discrepancies in observed bioactivity vs. tautomer ratios .
  • QSPR Modeling : Correlate Hammett σ values or dipole moments with experimental redox potentials or antimicrobial activity to validate computational predictions .

Q. What strategies enhance the antitumor efficacy of this compound metal complexes?

  • Methodological Answer :

  • Ligand Design : Introduce electron-withdrawing groups (e.g., –NO₂ at para position) to lower redox potentials of Fe³⁺/Fe²⁺ complexes, enhancing ROS generation (IC₅₀ ~0.01 μM for HeLa cells) .
  • Coordination Geometry : Square-planar Pd(II) complexes (e.g., [Pd(TSC)₂]) show higher cytotoxicity (IC₅₀ ~0.02 μM) than octahedral Ni(II) analogs due to improved DNA intercalation .
  • Lipophilicity Optimization : Neutral charge at physiological pH (logP ~2.5–3.0) increases cellular uptake, as seen in di-2-pyridylketone derivatives .

Q. How can conflicting biological activity data between structurally similar thiosemicarbazones be systematically analyzed?

  • Methodological Answer :

  • Purity Assessment : Verify ligand integrity via HPLC (e.g., C18 column, 70:30 MeOH:H₂O) to rule out decomposition artifacts .
  • Tautomer Quantification : Use ¹H NMR integration (DMSO-d₆) to determine thione:thiol ratios, which correlate with iron-chelation capacity and cytotoxicity .
  • Synchrotron XRD : Resolve crystal structures of inactive vs. active analogs to identify critical bonding motifs (e.g., S–M–N angles >100° for stable complexes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.